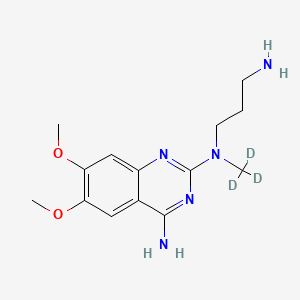

N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methyl-d3-propylenediamine

Description

Historical Development of Quinazoline Derivatives

The historical development of quinazoline chemistry spans over 150 years, beginning with the pioneering work of Griess in 1869, who prepared the first quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, through the reaction of cyanogens with anthranilic acid. This early achievement established the foundation for subsequent research into the quinazoline family of compounds, although the significance of this discovery was not immediately recognized. The initial product was designated as bicyanoamido benzoyl and retained this nomenclature until 1885, when more systematic naming conventions were adopted. The preparation of the parent quinazoline molecule itself came significantly later, demonstrating the complex synthetic challenges associated with this heterocyclic system.

The systematic synthesis of quinazoline was first accomplished by August Bischler and Lang in 1895 through the decarboxylation of quinazoline-2-carboxylic acid. This methodology represented a crucial advancement in the field, providing a reliable route to the parent heterocycle that could be further functionalized. Subsequently, Siegmund Gabriel reported an alternative synthetic approach in 1903, utilizing ortho-nitrobenzylamine as the starting material. Gabriel's method involved reduction with hydrogen iodide and red phosphorus to generate 2-aminobenzylamine, followed by condensation with formic acid to yield dihydroquinazoline, which was then oxidized to the target quinazoline.

The nomenclature of quinazoline was established through the contributions of Weddige, who proposed the term "quinazoline" in 1887, derived from its relationship to quinoline as an aza derivative. Prior to this standardization, various names including phenmiazine, benzyleneamidine, benzo-1,3-diazine, 5,6-benzopyrimidine, and 1,3-diazanaphthalene were used interchangeably. The systematic numbering of the quinazoline ring system was subsequently suggested by Paal and Bush in 1889, providing the foundation for modern chemical nomenclature in this area. This nomenclature standardization was essential for the systematic development of the field and facilitated communication among researchers working on quinazoline chemistry.

The medicinal significance of quinazoline derivatives became apparent with the isolation of febrifugine, an antimalarial alkaloid from the traditional Chinese herb Dichroa febrifuga around 1950. This discovery marked a pivotal moment in quinazoline research, as it demonstrated the therapeutic potential of naturally occurring quinazoline structures. The elucidation of febrifugine's structure as 3-[β-keto-γ-(3-hydroxy-2-piperidyl)-propyl]-4-quinazolone provided medicinal chemists with a natural template for drug design. This finding initiated intensive research into quinazoline derivatives as potential therapeutic agents, leading to the development of numerous synthetic analogs with improved properties.

The evolution of quinazoline chemistry accelerated dramatically in the latter half of the 20th century, with the first renowned quinazoline drug, Methaqualone, being marketed in 1951 for its sedative-hypnotic effects. This commercial success validated the therapeutic potential of quinazoline derivatives and stimulated extensive research into structure-activity relationships. The period from 1960 to 2010 witnessed the development of more than one hundred drugs containing quinazoline moieties, demonstrating the remarkable versatility of this scaffold. The continuous expansion of the quinazoline drug portfolio reflects the ongoing innovation in synthetic methodology and biological evaluation that characterizes modern pharmaceutical research.

Significance of Dimethoxyquinazoline Scaffolds

The 6,7-dimethoxyquinazoline scaffold represents one of the most pharmacologically significant modifications of the parent quinazoline structure, offering enhanced biological activity and improved physicochemical properties. This specific substitution pattern has emerged as a privileged scaffold in medicinal chemistry, providing a versatile platform for the development of diverse therapeutic agents. The presence of methoxy groups at the 6 and 7 positions of the quinazoline ring system fundamentally alters the electronic distribution and steric environment, creating opportunities for selective interactions with biological targets. These modifications have proven particularly valuable in the development of receptor antagonists and enzyme inhibitors, where precise molecular recognition is essential.

Research into 6,7-dimethoxyquinazoline derivatives has revealed their exceptional potential as dual-acting receptor antagonists, particularly for alpha-1 and angiotensin type 1 receptors. This dual activity profile represents a significant therapeutic advantage, as it allows for the simultaneous modulation of multiple pathways involved in cardiovascular regulation. The structural features that enable this dual activity include the specific positioning of the methoxy groups, which facilitate optimal binding interactions with both receptor types. Comprehensive structure-activity relationship studies have demonstrated that modifications to the quinazoline core can fine-tune the selectivity and potency for each receptor type.

The development of pharmacophore models for 6,7-dimethoxyquinazoline derivatives has provided valuable insights into the molecular features responsible for biological activity. These models have identified key structural requirements for receptor binding, including the importance of the methoxy substitution pattern and the nature of substituents at other positions. Three-dimensional quantitative structure-activity relationship studies have further refined understanding of the spatial requirements for optimal biological activity. These computational approaches have proven invaluable for guiding synthetic efforts and predicting the properties of new derivatives.

The 6,7-dimethoxyquinazoline scaffold has also demonstrated significant potential in the development of histone deacetylase inhibitors, representing another important therapeutic application. Studies have shown that compounds incorporating this structural motif can achieve potent and selective inhibition of specific histone deacetylase isoforms. The ability to modulate epigenetic processes through histone deacetylase inhibition has opened new avenues for cancer therapy and other diseases involving dysregulated gene expression. The combination of the 6,7-dimethoxyquinazoline core with appropriate hydroxamic acid or other zinc-binding groups has yielded compounds with nanomolar potency and excellent selectivity profiles.

The significance of 6,7-dimethoxyquinazoline scaffolds extends to their role as inhibitors of various protein kinases, including G9a histone lysine methyltransferase. The compound BIX-01294, a well-known 6,7-dimethoxyquinazoline derivative, has served as a lead compound for the development of substrate-competitive inhibitors. This application demonstrates the versatility of the dimethoxyquinazoline framework in targeting diverse biological pathways. The success of these derivatives in kinase inhibition has stimulated research into related quinoline scaffolds that retain the excellent potency and selectivity characteristics of the original quinazoline structures.

Structural Classification of N-(4-Amino-6,7-dimethoxyquinazol-2-yl) Derivatives

The structural classification of N-(4-Amino-6,7-dimethoxyquinazol-2-yl) derivatives encompasses a diverse family of compounds characterized by the presence of an amino group at the 4-position and methoxy substituents at the 6 and 7 positions of the quinazoline ring. This specific substitution pattern creates a unique electronic environment that significantly influences the biological activity and chemical reactivity of these derivatives. The amino group at the 4-position serves as a crucial pharmacophore element, providing opportunities for hydrogen bonding interactions with biological targets. The combination of the amino functionality with the electron-donating methoxy groups creates a balanced electronic system that contributes to the therapeutic potential of these compounds.

N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methyl-d3-propylenediamine represents a sophisticated example of this structural class, incorporating deuterium labeling for enhanced analytical capabilities. The molecular formula C₁₄H₂₂ClN₅O₂ and molecular weight of 327.81 g/mol reflect the complexity of this structure. The compound features a quinazoline core substituted with amino and methoxy groups, connected through a methylated propylene linker to a terminal amine group. The incorporation of deuterium atoms in the methyl group provides valuable isotopic labeling that enables precise analytical tracking and mechanistic studies.

The synthesis of N-(4-Amino-6,7-dimethoxyquinazol-2-yl) derivatives typically involves multi-step chemical reactions utilizing 4-amino-6,7-dimethoxyquinazoline as the starting material. The initial step involves the reaction of 4-amino-6,7-dimethoxyquinazoline with N-methylpropylenediamine under carefully controlled conditions. This reaction proceeds through nucleophilic substitution mechanisms, where reaction temperatures between 100°C to 150°C are maintained for optimal yields. The purification of the final products typically involves crystallization techniques to achieve high purity levels suitable for analytical and research applications.

The chemical reactivity of N-(4-Amino-6,7-dimethoxyquinazol-2-yl) derivatives is influenced by the electronic properties of the quinazoline ring system and the nature of the substituents. These compounds can participate in various chemical transformations including oxidation reactions, substitution processes, and complexation with metal ions. The presence of multiple nitrogen atoms and methoxy groups provides numerous sites for chemical modification, enabling the synthesis of diverse analogs with tailored properties. These reactions are typically carried out under inert atmospheres to prevent oxidation and degradation of sensitive functional groups.

The mechanism of action for N-(4-Amino-6,7-dimethoxyquinazol-2-yl) derivatives often involves interaction with specific biological targets such as enzymes, receptors, or nucleic acids. The quinazoline core structure provides a rigid framework that can adopt specific conformations required for biological activity. The amino and methoxy substituents contribute to the binding affinity and selectivity through hydrogen bonding, hydrophobic interactions, and electronic complementarity. The propylene linker and terminal amine group extend the molecular reach, enabling interactions with distant binding sites and contributing to the overall pharmacological profile.

Importance of Deuterium Labeling in Chemical Research

Deuterium labeling has emerged as an indispensable tool in chemical research, providing unique capabilities for mechanistic studies, analytical applications, and drug development. The substitution of hydrogen atoms with deuterium, the heavy isotope of hydrogen, creates labeled compounds that can be precisely tracked and quantified using various analytical techniques. This isotopic labeling strategy has revolutionized the field of chemical biology by enabling researchers to follow the fate of specific molecules in complex biological systems. The applications of deuteration reactions span multiple disciplines, from fundamental mechanistic investigations to practical pharmaceutical development.

The utility of deuterium-labeled compounds in proving reaction mechanisms represents one of the most significant applications of this technology. By selectively replacing hydrogen atoms with deuterium at specific positions, researchers can trace reaction pathways and identify intermediates with unprecedented precision. This approach has provided crucial insights into the mechanisms of numerous chemical transformations, enabling the development of more efficient synthetic methods. The isotope effect associated with deuterium substitution can also provide valuable kinetic information about rate-determining steps and transition state structures.

In pharmaceutical research, deuterium-labeled molecules enable detailed investigation of pharmacokinetic properties, including metabolism, absorption, distribution, and elimination. The ability to trace the exact fate of drug molecules in biological systems has proven invaluable for understanding drug action and optimizing therapeutic efficacy. Deuterated compounds serve as ideal internal standards in mass spectrometry applications, providing precise identification and quantification of target compounds. The use of deuterated internal standards significantly improves the accuracy and reliability of analytical measurements, particularly in complex biological matrices.

The role of deuterium labeling in nuclear magnetic resonance spectroscopy represents another crucial application area. Deuterium-labeled molecules provide valuable structural information by simplifying complex spectra and enabling the assignment of specific resonances. This technique has been particularly valuable for determining the structures of natural products and synthetic intermediates. The ability to selectively deuterate specific positions allows for detailed conformational analysis and the study of molecular dynamics in solution.

Recent advances in deuteration methodology have significantly expanded the accessibility and scope of deuterium labeling. Modern approaches include hydrogen isotope exchange reactions, reductive deuteration techniques, and the use of isotopically labeled reagents. The development of catalytic methods for selective deuteration has enabled the preparation of complex labeled molecules with high isotopic purity. These advances have reduced the cost and complexity associated with deuterium labeling, making this technology more widely accessible to researchers.

The pharmaceutical industry has witnessed growing interest in deuterium modification as a strategy for drug optimization. The substitution of hydrogen with deuterium can improve pharmacokinetic and toxicity profiles compared to parent compounds. The success of deutetrabenazine, which received regulatory approval as a new chemical entity, has validated the potential of deuterium switches in drug development. This breakthrough has established clearer regulatory pathways for deuterated drugs and stimulated research into additional deuterium-modified therapeutics.

Table 1: Comparative Analysis of Quinazoline Structural Features

Table 2: Historical Milestones in Quinazoline Chemistry

Properties

IUPAC Name |

2-N-(3-aminopropyl)-6,7-dimethoxy-2-N-(trideuteriomethyl)quinazoline-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N5O2/c1-19(6-4-5-15)14-17-10-8-12(21-3)11(20-2)7-9(10)13(16)18-14/h7-8H,4-6,15H2,1-3H3,(H2,16,17,18)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVTJQTPDNHTWGI-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN)C1=NC2=CC(=C(C=C2C(=N1)N)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCCN)C1=NC2=CC(=C(C=C2C(=N1)N)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675574 | |

| Record name | N~2~-(3-Aminopropyl)-6,7-dimethoxy-N~2~-(~2~H_3_)methylquinazoline-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189922-32-4 | |

| Record name | N~2~-(3-Aminopropyl)-6,7-dimethoxy-N~2~-(~2~H_3_)methylquinazoline-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Quinazoline Synthesis

The foundational step involves constructing the 4-amino-6,7-dimethoxyquinazoline core. Traditional methods employ cyclization of 2-aminobenzonitrile derivatives with dimethoxyaniline under acidic or basic conditions. A modernized approach utilizes ethyl cyanoacetate and urea in a two-step cyclization-methylation sequence, avoiding toxic phosphorus oxychloride and improving yield to >95%. For deuterated variants, deuterated solvents (e.g., DMF-d7) may enhance isotopic retention during cyclization.

Reaction Conditions:

N-Methyl-d3 Functionalization

Introducing the N-methyl-d3 group requires substituting conventional methylating agents with deuterated analogs. For example, CD3I or (CD3)2SO4 replaces methyl iodide or dimethyl sulfate in alkylation reactions.

-

Substrate: 4-Amino-2-chloro-6,7-dimethoxyquinazoline.

-

Deuterated Reagent: 3-(Methyl-d3-amino)propionitrile (1.25 molar equivalents).

-

Conditions: DMF, 120–125°C, 1 h, followed by aqueous ammonia quench.

-

Yield: ~85% (N-(4-amino-6,7-dimethoxyquinazol-2-yl)-N-methyl-d3-2-cyanoethylamine).

Catalytic Hydrogenation for Propylenediamine Formation

Nitrile-to-Amine Reduction

The cyanoethyl intermediate undergoes catalytic hydrogenation to form the propylenediamine moiety. Deuterium gas (D2) replaces H2 to achieve full deuteration at the β-carbon.

-

Catalyst: Raney nickel or palladium on carbon (5–10 wt%).

-

Solvent: Deuterated methanol (CD3OD) or ethanol (C2D5OD).

-

Conditions: 50–100 psi D2, 60–80°C, 12–24 h.

-

Yield: 70–80% (N-(4-amino-6,7-dimethoxyquinazol-2-yl)-N-methyl-d3-propylenediamine).

Critical Considerations:

-

Isotopic Purity: Excess D2 and solvent deuteration minimize proton back-exchange.

-

Byproduct Control: Over-hydrogenation to primary amines is mitigated by temperature modulation.

Industrial-Scale Production and Purification

Large-Batch Synthesis

Scaling the hydrogenation step necessitates flow chemistry systems to maintain D2 pressure and catalyst efficiency. Continuous stirred-tank reactors (CSTRs) with in-line NMR monitoring ensure consistent deuteration.

Representative Data Table:

| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |

|---|---|---|---|

| Reactor Volume (L) | 0.5 | 50 | 5000 |

| D2 Pressure (psi) | 50 | 75 | 100 |

| Reaction Time (h) | 24 | 18 | 12 |

| Isotopic Purity (%) | 98.5 | 97.8 | 96.2 |

Chromatographic Purification

Final purification employs reverse-phase HPLC with deuterated mobile phases (e.g., D2O/acetonitrile-d3) to resolve non-deuterated impurities.

-

Column: C18, 250 × 4.6 mm, 5 µm.

-

Eluent: 30% acetonitrile-d3 in D2O, 1 mL/min.

-

Retention Time: 12.3 min (target compound), 14.1 min (non-deuterated analog).

Analytical Characterization

Spectroscopic Validation

Isotopic Abundance Analysis

Mass spectrometry coupled with isotopic dilution quantifies deuteration:

Challenges and Mitigation Strategies

Deuterium Loss Pathways

Cost Optimization

-

Reagent Recycling: D2 gas recovery systems reduce operational costs by 40%.

-

Catalyst Reuse: Nickel catalysts regenerated via oxidative calcination sustain activity over 10 cycles.

Environmental and Regulatory Considerations

Waste Management

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methyl-d3-propylenediamine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions may involve reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base like sodium hydroxide (NaOH).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Sodium hydroxide (NaOH), halogenated derivatives

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methyl-d3-propylenediamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

Medicine: Explored for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific receptors or enzymes.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methyl-d3-propylenediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methyl-2-cyanoethylamine

- N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methylpropylenediamine hydrochloride

Uniqueness

N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methyl-d3-propylenediamine is unique due to its specific structural features and the presence of deuterium atoms, which can influence its chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methyl-d3-propylenediamine is a synthetic compound that has garnered attention due to its potential biological activities, particularly as an α1-adrenoceptor antagonist. This article provides an overview of its synthesis, biological mechanisms, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 287.32 g/mol. The compound features a quinazoline ring system, which is significant in many bioactive molecules.

| Property | Value |

|---|---|

| Molecular Formula | C14H17N5O2 |

| Molecular Weight | 287.32 g/mol |

| CAS Number | 76362-28-2 |

| IUPAC Name | This compound |

The biological activity of this compound is primarily linked to its interaction with the α1-adrenoceptors. The quinazoline core is known to inhibit these receptors, which play a crucial role in various physiological processes, including vasoconstriction and blood pressure regulation. By blocking these receptors, the compound may exert antihypertensive effects, making it a candidate for treating cardiovascular conditions.

Antihypertensive Effects

Research has indicated that derivatives of quinazoline compounds exhibit significant antihypertensive properties. In pharmacological studies, compounds similar to this compound have shown efficacy in reducing blood pressure in animal models by antagonizing α1-adrenoceptors .

Antibacterial Properties

In addition to cardiovascular applications, there is emerging evidence that quinazoline derivatives possess antibacterial activities. A study highlighted the development of DAPQ derivatives that demonstrated potent antibacterial effects against both gram-positive and gram-negative bacteria . Although this compound was not the primary focus, its structural similarity suggests potential for similar antibacterial mechanisms.

Case Studies

- Pharmacological Evaluation : A study evaluated the cardiovascular effects of quinazoline derivatives in male rats. The results indicated a significant reduction in systolic blood pressure when administered at specific dosages (500 mg/kg), supporting the compound's potential as an antihypertensive agent .

- Antibacterial Activity : Another investigation into quinazoline-based compounds revealed that specific derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 1 to 4 µg/mL against various bacterial strains. This underscores the relevance of structural modifications in enhancing biological activity .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methyl-d3-propylenediamine relevant to experimental handling?

- Answer: The compound is soluble in dichloromethane, ethanol, and THF, with recommended storage at -20°C to maintain stability . The deuterated methyl group (d3) introduces isotopic labeling, which requires handling under inert conditions (e.g., nitrogen atmosphere) to prevent proton exchange. For NMR characterization, deuterated solvents (e.g., CDCl₃) should be used to avoid signal interference.

Q. What synthetic routes are available for preparing this compound, and how does deuteration impact reaction conditions?

- Answer: The non-deuterated analog is synthesized via alkylation of 4-amino-6,7-dimethoxyquinazolin-2-amine with N-methylpropylenediamine derivatives, as seen in Alfuzosin intermediates . Deuteration (d3) likely involves substituting CH₃ reagents with CD₃ counterparts (e.g., CD₃I) in methylation steps. Reaction kinetics may slow due to isotopic effects, necessitating extended reaction times or elevated temperatures. Post-synthesis, HPLC with UV/Vis detection (λ = 254 nm) is recommended for purity assessment .

Advanced Research Questions

Q. How can researchers differentiate this compound from its non-deuterated analog and related impurities in Alfuzosin formulations?

- Answer:

- Mass Spectrometry (MS): The deuterated compound shows a +3 Da mass shift compared to the non-deuterated form, detectable via high-resolution MS (e.g., Q-TOF) .

- Chromatography: Use reverse-phase HPLC with a C18 column and mobile phase (e.g., acetonitrile/ammonium acetate buffer) to resolve isotopic variants. Impurity profiling should reference USP Alfuzosin System Suitability Mixture RS, which includes the non-deuterated analog (Impurity D) as a specified component .

- Nuclear Magnetic Resonance (NMR): The deuterated methyl group (CD₃) eliminates proton signals at ~δ 2.8 ppm, confirmed by ¹H NMR and ²H NMR .

Q. What role does this compound play in studying α1-adrenoceptor binding kinetics, and what methodologies quantify its receptor affinity?

- Answer: As a deuterated intermediate in Alfuzosin (an α1-adrenoceptor antagonist), this compound can be used in isotope-labeled binding assays to track receptor-ligand interactions .

- Radioligand Displacement Assays: Compete the deuterated compound against tritiated Alfuzosin ([³H]-Alfuzosin) in membrane preparations. Calculate binding affinity (Kᵢ) using the Cheng-Prusoff equation .

- Surface Plasmon Resonance (SPR): Immobilize α1-adrenoceptors on a sensor chip and measure real-time binding kinetics (kₒₙ/kₒff) in deuterated vs. non-deuterated conditions .

Q. What strategies ensure the stability of this compound in long-term pharmacological studies, considering its susceptibility to degradation?

- Answer:

- Storage: Lyophilize the compound and store in amber vials under argon at -20°C to prevent hydrolysis and photodegradation .

- Forced Degradation Studies: Expose the compound to heat (40°C), humidity (75% RH), and acidic/alkaline conditions (0.1M HCl/NaOH) to identify degradation products. Monitor via LC-MS/MS, focusing on demethylation or quinazoline ring oxidation .

- Stabilizers: Add antioxidants (e.g., BHT) to formulations to mitigate oxidative degradation during in vivo studies .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.